molecular formula C9H5BrFN B2528020 3-Bromo-2-fluoroquinoline CAS No. 179488-06-3

3-Bromo-2-fluoroquinoline

Cat. No.: B2528020
CAS No.: 179488-06-3
M. Wt: 226.048
InChI Key: TZQPMQWGLQPGLG-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoroquinoline is a chemical compound that belongs to the class of quinolines. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various laboratory experiments.

Scientific Research Applications

Metalation and Functionalization Sequences

3-Bromo-2-fluoroquinoline serves as a precursor for diverse functionalization strategies, enabling the synthesis of quinoline carboxylic acids and their derivatives through halogen/metal permutation and carboxylation reactions. These transformations are crucial for introducing functional groups at strategic positions, facilitating further chemical modifications and the synthesis of complex molecules (Ondi, Volle, & Schlosser, 2005).

Synthesis of Novel Quinoline Derivatives

It acts as a versatile building block for the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems, which are evaluated for their biological activities against various pathogenic bacterial and fungal strains. The ability to generate such diverse derivatives highlights its role in the discovery and development of new antimicrobial agents (Abdel‐Wadood et al., 2014).

Building Blocks for Antibiotics Synthesis

The compound is instrumental in the development of halogenated quinoline building blocks, which are significant in antimicrobial drug discovery. Its transformation into 4-bromo-3-fluoro-6-methoxyquinoline and similar derivatives underscores its utility in synthesizing compounds with potential antibiotic properties (Flagstad et al., 2014).

Deprotonation and Cross-Coupling Reactions

This compound is used in deprotonation reactions facilitated by lithium magnesates, leading to the formation of lithium arylmagnesates. These intermediates are then involved in cross-coupling reactions, demonstrating the compound's role in creating new C-C bonds and facilitating the synthesis of complex organic molecules (Awad et al., 2004).

Safety and Hazards

3-Bromo-2-fluoroquinoline is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, avoid contact with skin and eyes, and use personal protective equipment when handling this compound .

Future Directions

The future directions for 3-Bromo-2-fluoroquinoline involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their remarkable biological activity .

Properties

IUPAC Name

3-bromo-2-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQPMQWGLQPGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179488-06-3
Record name 3-bromo-2-fluoroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution containing 3-bromoquinoline (1.0 g, 4.8 mmol) and iodine (1.22 g, 4.8 mmol) in CF2ClCFCl2 (30 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (5 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 15 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metaisulfite solution (30 ml) and extracted with dichloromethane. The organic extracts were dried and evaporated to a brown oil (0.92 g). GC/MS analysis showed a 43% conversion of starting material. Column chromatography on silica gel with dichloromethane as eluant gave 2-fluoro-3-bromoquinoline (0.35 g, 74%); m.p. 75°-76° C. (vacuum sublimation oil bath temp. 50° C./<1 mmHg) as white needles; RF 0.69 (CH2Cl2); (Found: C, 47.5; H, 2.1; N, 6.2. C9H5NBrF requires: C, 47.8; H, 2.2; N, 6.2%); δH (400 MHz, CDCl3, Me4Si) 7.55 ppm (1H, d d, JH5,H6 =JH6,H7 8.0, H-6), 7.74 (1H, d d d, JH7,H8 8.4, JH6,H7 7.2, JH5,H7 1.2, H-7), 7.76 (1H, d, JH5,H6 8.0, H-5), 7.91 (1H, d d, JH7,H8 8.4, JH6,H8 0.8, H-8), 8.42 (1H, d, JH4,F 8.4, H-4); δC (100 MHz, CDCl3, Me4Si) 104.0 (d, 2J 43.2, C-3), 126.6 (s, C-6), 127.0 (d, 4J 2.7, C-8), 128.0 (d, 5J 1.9, C-5) 128.0 (d, 4J 2.2, C-4a), 130.9 (d, 5J 1.1, C-7), 143.5 (d,3J 3.7, C-4), 144.2 (d, 3J15.1, C-8a), 157.3 (d 1J 238.1, C-2); δF (235 MHz, CDCl3, CFCl3) -60.8 ppm (s); m/z (E1+) 225 (M+, 100%), 227 (M+, 74), 146 (56), 126 (23), 101 (18), 75 (14).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
[Compound]
Name
CF2ClCFCl2
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
5 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution containing 3-bromoquinoline (1.0 g, 4.8mmol), iodine (1.22g, 4.8mmol) and triethylamine (0.48 g, 4.8 mmol) in CF2ClCFCl2 (30 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (5 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 15 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (30 ml) and extracted with dichloromethane. The organic extracts were dried and evaporated to a brown oil (0.95 g). GC/MS analysis showed a 56% conversion of starting material. Column chromatography on silica gel with dichloromethane as eluant gave 2fluoro-3-bromoquinoline (0.52g, 85%); mp 75°-76° C. (vacuum sublimation oil bath temp. 50° C./<1 mmHg) as white needles; RF 0.69 (CH2Cl2); (Found: C, 47.5; H, 2.1; N, 6.2. C9H5NBrF requires: C, 47.8; H, 2.2; N, 6.2%); δH (400 MHz, CDCl3, Me4Si) 7.55 ppm (1H, d d, JH5,H6 =JH6,H7 8.0, H-6), 7.74 (1H, d d d, JH7,H8 8.4, JH6,H7 7.2, JH5,H7 1.2, H-7), 7.76 (1H,d, JH5,H6 8.0, H-5), 7.91 (1H, d d, JH7,H8 8.4, JH6,H8 0.8, H-8), 8.42 (1H, d, JH4,F 8.4, H-4); δC (100 MHz, CDCl3, Me4Si) 104.0 (d, 2J 43.2, C-3), 126.6 (s, C-6), 127.0 (d, 4J 2.7, C-8), 128.0 (d, 5J 1.9, C-5) 128.0 (d, 4J 2.2, C-4a), 130.9 (d, 5J 1.1, C-7), 143.5 (d, 3J, 3.7, C-4), 144.2 (d, 3J 15.1, C-8a), 157.3 (d, 1J 238.1, C-2); δF (235 MHz, CDCl3, CFCl3) -60.8ppm (s); m/z (E1+) 225 (M+, 100%), 227 (M+, 74), 146 (56), 126 (23), 101 (18), 75 (14).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
CF2ClCFCl2
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
5 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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